rac-(6R,7R)-7-amino-2-ethyl-1-(propan-2-yl)-2-azaspiro[3.4]octan-6-ol dihydrochloride
Description
This compound features a thiazole core substituted with a 2-((3-methoxyphenyl)amino)-2-oxoethyl group at position 4 and a thioether-linked acetamide moiety bearing a 4-chlorophenyl group.
Properties
IUPAC Name |
(6R,7R)-7-amino-2-ethyl-3-propan-2-yl-2-azaspiro[3.4]octan-6-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O.2ClH/c1-4-14-7-12(11(14)8(2)3)5-9(13)10(15)6-12;;/h8-11,15H,4-7,13H2,1-3H3;2*1H/t9-,10-,11?,12?;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSCEAJYTZNPNW-WSQAYRLZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(C1C(C)C)CC(C(C2)O)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CC2(C1C(C)C)C[C@H]([C@@H](C2)O)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(6R,7R)-7-amino-2-ethyl-1-(propan-2-yl)-2-azaspiro[3.4]octan-6-ol dihydrochloride typically involves the following steps:
Formation of the spirocyclic core: This can be achieved through a (3 + 2) annulation reaction of cyclopropenes with aminocyclopropanes.
Introduction of functional groups: The amino and hydroxyl groups are introduced through subsequent reactions, such as hydrolysis and amination.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
rac-(6R,7R)-7-amino-2-ethyl-1-(propan-2-yl)-2-azaspiro[3.4]octan-6-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the amino group may produce secondary amines .
Scientific Research Applications
rac-(6R,7R)-7-amino-2-ethyl-1-(propan-2-yl)-2-azaspiro[3.4]octan-6-ol dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of new materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of rac-(6R,7R)-7-amino-2-ethyl-1-(propan-2-yl)-2-azaspiro[3.4]octan-6-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups . The exact molecular targets and pathways involved can vary based on the specific application and context of use .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key analogs differ in substituents on the phenyl rings and thiazole-linked side chains. A comparative analysis is summarized below:
Notes:
- The thioether linkage in the target compound may improve metabolic stability compared to ester or amide linkages in coumarin hybrids (e.g., Compound 10 in ).
Key Research Findings and Gaps
- Structural Insights : The 3-methoxyphenyl group may improve target affinity compared to halogenated analogs, but in vivo stability data are lacking.
- Pharmacological Gaps: No direct evidence exists for the target compound’s bioactivity; further studies on kinase inhibition (e.g., VEGFR-2 ) or antimicrobial efficacy are needed.
- Synthetic Optimization : Higher yields (e.g., 79% in ) are achievable with piperazine derivatives, suggesting room for improving the target compound’s synthesis.
Biological Activity
The compound rac-(6R,7R)-7-amino-2-ethyl-1-(propan-2-yl)-2-azaspiro[3.4]octan-6-ol dihydrochloride (CAS Number: 2137440-08-3) is a member of the azaspiro compound family, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on pharmacological properties, synthesis methods, and relevant case studies.
Structure
The molecular structure of this compound can be described as follows:
- Molecular Formula : C12H24N2O·2Cl
- Molecular Weight : 285.26 g/mol
- IUPAC Name : (6R,7R)-7-amino-2-ethyl-1-isopropyl-2-azaspiro[3.4]octan-6-ol dihydrochloride
- InChI Key : NXSCEAJYTZNPNW-WSQAYRLZSA-N
Synthesis
Recent studies have outlined several synthetic routes for producing azaspiro compounds, including rac-(6R,7R)-7-amino derivatives. One notable approach involves the annulation of cyclopentane rings and other methods utilizing readily available starting materials, showcasing efficient chemical transformations with minimal purification steps .
Pharmacological Potential
Research indicates that compounds in the azaspiro family exhibit a range of biological activities:
- Neuropharmacological Effects : Some azaspiro compounds have shown promise in modulating neurotransmitter systems, potentially impacting conditions such as anxiety and depression.
- Antitumor Activity : Preliminary studies suggest that certain derivatives may act as inhibitors of various cancer cell lines by targeting specific pathways involved in cell proliferation and survival.
- Antimicrobial Properties : The azaspiro framework has been associated with antimicrobial activity against a variety of pathogens.
Case Studies
Several studies have investigated the biological effects of related compounds:
Q & A
What are the key considerations for synthesizing rac-(6R,7R)-7-amino-2-azaspiro[3.4]octan-6-ol derivatives with high stereochemical purity?
Basic Research Question
Synthesis of spirocyclic compounds requires precise control over stereochemistry. For rac-(6R,7R)-configured derivatives, asymmetric catalysis or chiral auxiliaries are critical. A validated approach involves using enantiomerically pure starting materials (e.g., proline derivatives) and optimizing reaction conditions (e.g., temperature, solvent polarity) to minimize racemization. Analytical methods like chiral HPLC or X-ray crystallography should confirm stereochemical integrity .
How can contradictory data in solubility and stability studies of this compound be resolved?
Advanced Research Question
Discrepancies in solubility/stability data often arise from variations in experimental conditions (e.g., pH, temperature, counterion effects). A systematic approach includes:
- Replicating studies under controlled conditions (e.g., standardized buffered solutions).
- Advanced characterization : Use dynamic light scattering (DLS) for aggregation analysis or differential scanning calorimetry (DSC) to assess thermal stability.
- Theoretical modeling : Apply Hansen solubility parameters or DFT calculations to predict solvent interactions .
What methodological frameworks guide the design of in vitro pharmacological assays for this spirocyclic compound?
Advanced Research Question
Pharmacological assay design should align with the compound’s hypothesized mechanism (e.g., enzyme inhibition, receptor modulation). Key steps:
- Target validation : Use bioinformatics (e.g., molecular docking) to prioritize targets based on structural motifs (e.g., the 2-azaspiro[3.4]octane core).
- Dose-response studies : Employ Hill slope analysis to distinguish allosteric vs. orthosteric effects.
- Control experiments : Include enantiomer controls to isolate stereospecific activity .
How should researchers approach structural elucidation of degradation products under acidic conditions?
Basic Research Question
Acid-induced degradation pathways can be mapped via:
- Forced degradation studies : Expose the compound to HCl (pH ≤ 2) at elevated temperatures (40–60°C).
- LC-HRMS/MS : Identify fragments using high-resolution mass spectrometry, comparing experimental and theoretical m/z values.
- NMR spectroscopy : Assign degradation product structures via 2D techniques (e.g., COSY, HSQC) to track proton/carbon shifts .
What strategies mitigate batch-to-batch variability in the synthesis of this dihydrochloride salt?
Advanced Research Question
Variability often stems from inconsistent salt formation. Mitigation strategies:
- Process analytical technology (PAT) : Monitor crystallization in real time via Raman spectroscopy.
- Counterion optimization : Screen alternative acids (e.g., HCl vs. HBr) to improve salt stability.
- Quality-by-design (QbD) : Use design of experiments (DoE) to identify critical process parameters (e.g., stirring rate, antisolvent addition rate) .
How can researchers validate the biological relevance of this compound’s in silico-predicted targets?
Advanced Research Question
In silico predictions require experimental validation:
- CRISPR/Cas9 knockout : Generate cell lines lacking the predicted target and compare compound efficacy.
- Biophysical assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities.
- Pathway analysis : Integrate transcriptomics (RNA-seq) to assess downstream effects of target engagement .
What safety protocols are essential when handling this compound in aqueous solutions?
Basic Research Question
Refer to safety data sheets (SDS) for hazard-specific precautions:
- Personal protective equipment (PPE) : Use nitrile gloves and fume hoods to prevent dermal/ocular exposure.
- Spill management : Neutralize acidic spills with sodium bicarbonate.
- First aid : Immediate rinsing with water for eye/skin contact, followed by medical evaluation .
How do researchers reconcile discrepancies between computational and experimental logP values?
Advanced Research Question
logP discrepancies arise from methodological differences. Resolution strategies:
- Experimental standardization : Use shake-flask methods with octanol/water partitioning under controlled pH.
- Computational refinement : Apply machine learning models trained on spirocyclic compounds to improve predictions.
- Meta-analysis : Compare published data across similar scaffolds (e.g., 2-azaspiro[4.5] derivatives) to identify systematic biases .
What analytical techniques are optimal for quantifying trace impurities in this compound?
Basic Research Question
Impurity profiling requires high-sensitivity methods:
- UHPLC-UV/ELSD : Detect non-chromophoric impurities (e.g., residual solvents).
- ICP-MS : Quantify heavy metal catalysts (e.g., Pd, Ni) at ppb levels.
- NMR impurity tracking : Use ¹³C DEPT experiments to identify unknown peaks .
How can the compound’s metabolic stability be improved without altering its core pharmacophore?
Advanced Research Question
Metabolic stability optimization involves:
- Isotopic labeling : Use deuterium at vulnerable positions (e.g., benzylic C-H) to slow CYP450 metabolism.
- Prodrug design : Introduce ester or carbamate moieties to mask labile functional groups.
- In vitro assays : Test stability in liver microsomes or hepatocyte models to identify metabolic hotspots .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
